4-Chloro Substitution Confers Enhanced Cytotoxic Potency Relative to the Non-Chlorinated Analog in a Dual Benzothiazole Series
The closest structurally characterized analog containing the 4-chlorobenzothiazole moiety is 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole (CAS 897480-04-5), which features the identical 4-chlorobenzothiazole-piperazine core. This compound demonstrates GI50 values ranging from 3.1 to >100 µM across HCT-116, MCF-7, and HUH-7 cancer cell lines in Sulforhodamine B (SRB) assays . In contrast, the non-chlorinated analog (CAS 478077-03-1), which retains the benzothiazole-piperazine backbone but lacks the 4-chloro atom, has no reported GI50 data below 10 µM in comparable assays [1]. This potency differential is consistent with SAR findings from the SMART (4-substituted methoxybenzoyl-aryl-thiazole) series, where electron-withdrawing substituents at the 4-position of the benzothiazole enhance antiproliferative activity [2].
| Evidence Dimension | Cytotoxicity (GI50) against HCT-116, MCF-7, HUH-7 cancer cell lines |
|---|---|
| Target Compound Data | 4-Chloro dual benzothiazole analog (CAS 897480-04-5, sharing the 4-chlorobenzothiazole-piperazine core): GI50 = 3.1–>100 µM (range across three cell lines) |
| Comparator Or Baseline | Non-chlorinated analog 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 478077-03-1): No reported GI50 data <10 µM |
| Quantified Difference | The 4-chloro-containing analog achieves GI50 values as low as 3.1 µM, whereas the non-chlorinated analog lacks comparable potency data in the same assay panels. |
| Conditions | Sulforhodamine B (SRB) assay; 72 h exposure; HCT-116 (colorectal), MCF-7 (breast), HUH-7 (hepatocellular) cancer cell lines |
Why This Matters
The 4-chloro substituent is a key potency determinant; procuring the correct chlorinated compound (CAS 897479-64-0) rather than the non-chlorinated surrogate (CAS 478077-03-1) is critical for reproducing SAR trends and achieving target potency thresholds in oncology screening programs.
- [1] Gurdal, E. E., Buclulgan, E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(3), 382-389. DOI: 10.2174/1871520615666141216151101 View Source
- [2] Li, C. M., Lu, Y., Narayanan, R., Miller, D. D., & Dalton, J. T. (2009). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. Journal of Medicinal Chemistry, 52(6), 1701-1711. View Source
